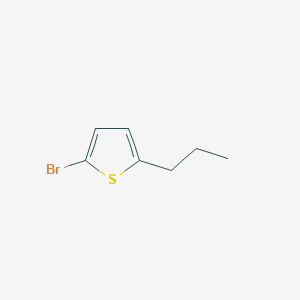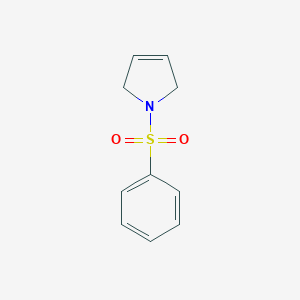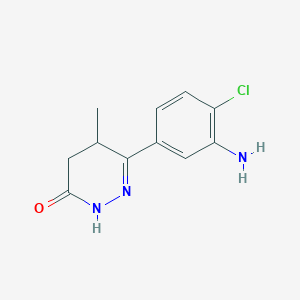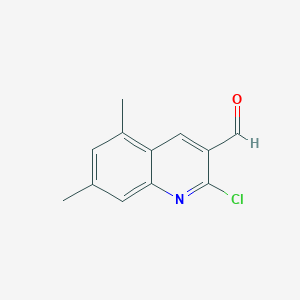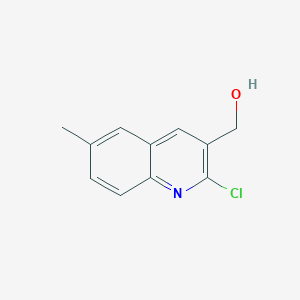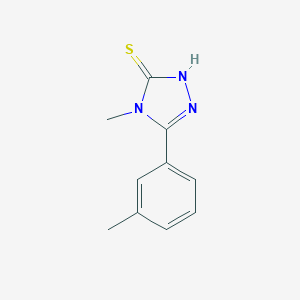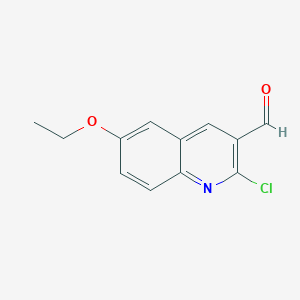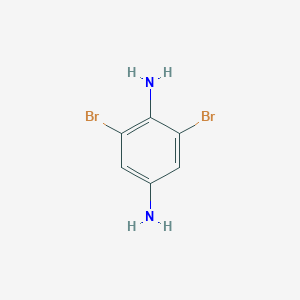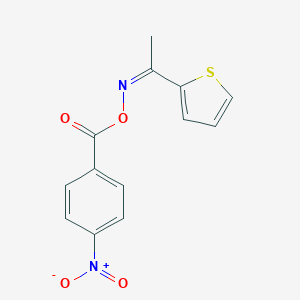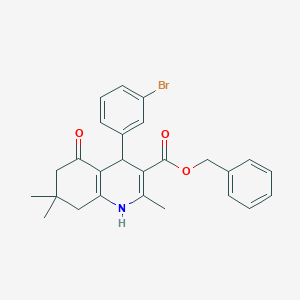
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate, also known as BTOTQ, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The exact mechanism of action of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various molecular targets in the cells. For example, Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound also induces apoptosis, a process of programmed cell death, in cancer cells.
生化学的および生理学的効果
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been found to affect various biochemical and physiological processes in the cells. For example, the compound has been shown to induce oxidative stress and DNA damage in cancer cells. It also modulates the expression of various genes and proteins involved in cell cycle regulation, apoptosis, and inflammation. In addition, Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been found to inhibit the growth and biofilm formation of various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit potent anticancer, antifungal, and antibacterial activities, making it a promising candidate for drug development. Another advantage is its fluorescent properties, which make it useful as a probe for metal ion detection. However, one of the limitations of using Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate. One of the areas of interest is the development of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate-based drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another area of research is the investigation of the compound's mechanism of action and molecular targets. In addition, there is a need for studies on the pharmacokinetics and toxicity of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate in order to evaluate its potential as a therapeutic agent. Further research is also needed to explore the use of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate in material science and catalysis.
合成法
The synthesis of Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves the reaction of 3-bromobenzaldehyde with 2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylic acid in the presence of benzylamine. The reaction is carried out in anhydrous ethanol under reflux conditions, and the product is obtained as a yellow solid after purification by recrystallization. The overall yield of the synthesis is around 60%.
科学的研究の応用
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial activities. The compound has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. In addition, Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a catalyst for organic reactions.
特性
CAS番号 |
5474-31-7 |
|---|---|
製品名 |
Benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
分子式 |
C26H26BrNO3 |
分子量 |
480.4 g/mol |
IUPAC名 |
benzyl 4-(3-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H26BrNO3/c1-16-22(25(30)31-15-17-8-5-4-6-9-17)23(18-10-7-11-19(27)12-18)24-20(28-16)13-26(2,3)14-21(24)29/h4-12,23,28H,13-15H2,1-3H3 |
InChIキー |
PVBQYJBLJMPSAY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Br)C(=O)OCC4=CC=CC=C4 |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Br)C(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



